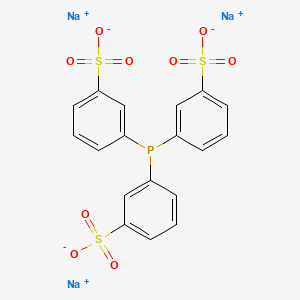

Sodium 3,3',3''-phosphinetriyltribenzenesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trisodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15O9PS3.3Na/c19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;;;/h1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYAJTCUQMQREFZ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Na3O9PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60213972 | |

| Record name | Tris(3-sulfophenyl)phosphine trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; [Alfa Aesar MSDS] | |

| Record name | Trisodium 3,3',3"-phosphinetriyltris(benzene-1-sulphonate) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18438 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

63995-70-0 | |

| Record name | TPPTS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063995700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(3-sulfophenyl)phosphine trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium 3,3',3''-phosphinetriyltris(benzene-1-sulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TPPTS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUE9W42Q27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Sodium 3,3',3''-Phosphinetriyltribenzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 3,3',3''-phosphinetriyltribenzenesulfonate, commonly known as TPPTS, is a water-soluble organophosphorus compound with significant applications in homogeneous catalysis, particularly in industrial hydroformylation processes.[1] Its synthesis, primarily achieved through the sulfonation of triphenylphosphine, is a critical process that requires careful control of reaction conditions to ensure high yield and purity. This technical guide provides an in-depth overview of the synthesis of TPPTS, including detailed experimental protocols, a summary of quantitative data, and a discussion of key reaction parameters and purification strategies.

Introduction

This compound (TPPTS) is a white, water-soluble solid with the chemical formula P(C₆H₄SO₃Na)₃.[1] Its water solubility, a consequence of the three sulfonate groups, makes it an invaluable ligand in aqueous-phase catalysis, allowing for easy separation of the catalyst from the organic product phase. The most prominent industrial application of TPPTS is as a ligand for rhodium catalysts in the hydroformylation of alkenes, a process for producing aldehydes.[1]

The synthesis of TPPTS was first developed in the 1970s and involves the direct sulfonation of triphenylphosphine.[1] While the reaction appears straightforward, the formation of various side products, including mono- and di-sulfonated derivatives and their corresponding phosphine oxides, necessitates precise control over the reaction environment. This guide aims to provide researchers and professionals with a comprehensive understanding of the synthesis and purification of TPPTS.

Synthesis of TPPTS

The primary route for the synthesis of TPPTS is the electrophilic aromatic substitution of triphenylphosphine using oleum (a solution of sulfur trioxide in sulfuric acid) as the sulfonating agent.[1] The reaction proceeds via the sulfonation of the meta-position of the phenyl rings.

Reaction Mechanism and Side Reactions

The sulfonation of triphenylphosphine is a stepwise process, leading to the formation of mono-, di-, and finally tri-sulfonated products. A critical aspect of the reaction is the potential for oxidation of the phosphorus atom, which leads to the formation of the corresponding phosphine oxides. These oxides are undesirable impurities that can be challenging to remove.

Key Reaction Steps:

-

Protonation of Triphenylphosphine: In the strongly acidic medium of oleum, the triphenylphosphine is protonated.

-

Electrophilic Attack: The sulfonating agent (SO₃) attacks the electron-rich phenyl rings.

-

Sequential Sulfonation: The sulfonation occurs sequentially on the three phenyl rings.

-

Neutralization: The resulting sulfonic acid is neutralized with a base, typically sodium hydroxide, to yield the sodium salt.

Side Reactions:

-

Incomplete Sulfonation: Formation of mono- and di-sulfonated triphenylphosphine.

-

Oxidation: Oxidation of the phosphine to the corresponding phosphine oxide at any stage of sulfonation.

Quantitative Data Summary

The yield and purity of the synthesized TPPTS are highly dependent on the reaction conditions. The following table summarizes key quantitative data from various reported experimental procedures.

| Parameter | Value | Reference |

| Reactants | ||

| Triphenylphosphine | 1 equivalent | Generic Protocol |

| Oleum (20-30% SO₃) | 5-10 equivalents | Generic Protocol |

| Reaction Conditions | ||

| Temperature | 20-25 °C | Generic Protocol |

| Reaction Time | 24-72 hours | Generic Protocol |

| Agitation | Vigorous stirring | Generic Protocol |

| Work-up and Purification | ||

| Quenching | Slow addition to ice/water | Generic Protocol |

| Neutralization pH | 5.5 - 7.0 | [2] |

| Purification Method | Crystallization from water/methanol or water/ethanol | Generic Protocol |

| Yield and Purity | ||

| Typical Yield | 70-90% | Generic Protocol |

| Purity | >95% | Generic Protocol |

Experimental Protocols

This section provides a detailed, generalized experimental protocol for the synthesis of TPPTS. Researchers should note that specific parameters may require optimization based on laboratory conditions and desired product specifications.

Materials and Equipment

-

Triphenylphosphine (TPP)

-

Oleum (20-30% fuming sulfuric acid)

-

Concentrated Sulfuric Acid

-

Deionized Water (degassed)

-

Sodium Hydroxide (NaOH) solution (e.g., 50%)

-

Methanol or Ethanol

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Ice bath

-

Inert atmosphere (Nitrogen or Argon)

Synthesis Procedure

-

Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with oleum. The flask is cooled in an ice bath.

-

Addition of Triphenylphosphine: Triphenylphosphine is added portion-wise to the cooled and stirred oleum under an inert atmosphere. The temperature should be carefully controlled to remain below 25 °C.

-

Sulfonation Reaction: After the addition is complete, the reaction mixture is stirred at room temperature (20-25 °C) for 24-72 hours. The progress of the reaction can be monitored by techniques such as ³¹P NMR.

-

Quenching: The reaction mixture is slowly and carefully added to a stirred vessel containing a mixture of ice and degassed water. This step is highly exothermic and requires efficient cooling.

-

Neutralization: The acidic solution is neutralized by the slow addition of a sodium hydroxide solution. The pH should be carefully monitored and adjusted to a range of 5.5-7.0 to minimize the formation of phosphine oxide byproducts.[2]

-

Purification by Crystallization: The neutralized solution is concentrated under reduced pressure. The TPPTS product is then precipitated by the addition of methanol or ethanol. The crude product can be further purified by recrystallization from a water/alcohol mixture.

-

Drying: The purified crystals are collected by filtration, washed with a small amount of cold alcohol, and dried under vacuum.

Characterization of TPPTS

The identity and purity of the synthesized TPPTS should be confirmed by various analytical techniques.

| Technique | Observation |

| ¹H NMR | Complex multiplet in the aromatic region (7.0-8.0 ppm). |

| ³¹P NMR | A single peak typically observed around -5 ppm (relative to 85% H₃PO₄). |

| FTIR (cm⁻¹) | Characteristic peaks for P-C stretching, S=O stretching (sulfonate group), and C-H bending of the aromatic rings. |

| Melting Point | Decomposes above 300 °C. |

| Solubility | Highly soluble in water, insoluble in non-polar organic solvents. |

Mandatory Visualizations

Synthesis Workflow

References

An In-depth Technical Guide to the Synthesis of Tris(3-sulfophenyl)phosphine Trisodium Salt (TPPTS)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS), a crucial water-soluble phosphine ligand. TPPTS and its metal complexes are notable for their applications in aqueous-phase catalysis, particularly in industrial processes like hydroformylation.[1][2] The synthesis primarily involves the direct sulfonation of triphenylphosphine, a process that requires careful control of reaction conditions to ensure high yield and purity while minimizing the formation of by-products such as phosphine oxides.[3]

Core Synthesis Reaction

The fundamental chemical transformation in the synthesis of TPPTS is the electrophilic sulfonation of triphenylphosphine (TPP). This reaction is typically carried out using oleum, a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄).[1][3] The sulfonation occurs selectively at the meta-position of each of the three phenyl rings. This meta-selectivity is attributed to the protonation of the phosphine under the strongly acidic conditions, which deactivates the aromatic rings towards electrophilic substitution.[1]

The overall reaction can be represented as: P(C₆H₅)₃ + 3 SO₃ → P(C₆H₄SO₃H)₃

Following the sulfonation, a neutralization step with a base, such as sodium hydroxide (NaOH), is performed to convert the sulfonic acid groups into their more water-soluble sodium salt form, yielding the final product, TPPTS (P(C₆H₄SO₃Na)₃).[4]

Experimental Protocols

Two primary methodologies are detailed below. The first is a general procedure based on the original patented syntheses, and the second is an improved method focusing on pH control during the work-up to enhance yield and purity.

General Sulfonation Procedure

This protocol is adapted from patented industrial methods and focuses on controlling the initial reaction parameters.

Objective: To synthesize TPPTS via direct sulfonation of triphenylphosphine with oleum.

Key Reaction Parameters:

| Parameter | Value/Range | Reference |

|---|---|---|

| Temperature | 15-25 °C | [5][6] |

| Molar Ratio (SO₃/TPP) | ≥ 8 | [5][6] |

| Initial SO₃ Content | ≥ 33% by weight |[5][6] |

Experimental Steps:

-

Reaction Setup: In a suitable reaction vessel, charge the calculated amount of oleum.

-

Reactant Addition: Gradually add triphenylphosphine (TPP) to the oleum solution while maintaining the temperature between 15-25 °C. Vigorous stirring is essential.

-

Sulfonation: Allow the reaction to proceed for a specified duration under the controlled temperature range.

-

Hydrolysis: The reaction is quenched by carefully adding the reaction mixture to an acid aqueous solution to hydrolyze the excess SO₃.[7] This step must be performed cautiously due to the highly exothermic nature of the reaction, with the temperature kept below 20 °C.[7]

-

Work-up and Isolation: The TPPTS product is then isolated from the resulting hydrolysate.

Improved Synthesis with pH-Controlled Work-up

This modified procedure emphasizes the critical role of pH control during the work-up phase to prevent the formation of the corresponding phosphine oxide, a common and difficult-to-remove impurity.[4]

Objective: To maximize the yield of pure TPPTS by preventing oxide formation.

Experimental Steps:

-

Sulfonation: Perform the sulfonation of triphenylphosphine as described in the general procedure.

-

Quenching: After the reaction is complete, carefully quench the reaction mixture in an ice bath.

-

pH Adjustment (Crucial Step): Neutralize the acidic solution by the controlled addition of sodium hydroxide (NaOH). The key is to adjust the pH to approximately 3. This specific pH prevents the oxidation of the phosphine.[4]

-

Precipitation: Reduce the volume of the solution by distillation under a nitrogen atmosphere. Add deaerated acetone to precipitate the TPPTS as its trisodium salt.[4]

-

Purification: The crude product can be further purified by recrystallization. This involves dissolving the solid in a minimum amount of deaerated water and re-precipitating with deaerated acetone.[4]

-

Drying: The final product is dried under vacuum.

A reported recrystallized yield for this pH-controlled method is 70%, based on the trihydrate form of TPPTS.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis procedures.

Table 1: Optimized Reaction Conditions for TPPTS Synthesis

| Parameter | Recommended Value | Rationale | Source |

| Temperature | 15-25 °C | To obtain a hydrolysate rich in TPPTS and control reaction rate. | [5][6] |

| Molar Ratio (SO₃/TPP) | ≥ 8 | Ensures complete trisulfonation. | [5][6] |

| Initial SO₃ wt % | ≥ 33% | High concentration drives the reaction to completion. | [5][6] |

| Work-up pH | ~3 | Prevents the formation of phosphine oxide by-product. | [4] |

| Hydrolysis Temperature | < 20 °C | To manage the exothermic reaction and ensure safety. | [7] |

Table 2: Elemental Analysis Data for TPPTS Trihydrate

| Element | Calculated (%) | Found (%) | Source |

| C | 34.73 | 34.66 | [4] |

| H | 2.91 | 3.03 | [4] |

| Na | 11.08 | 11.24 | [4] |

| S | 15.45 | 15.68 | [4] |

| P | 4.98 | 4.76 | [4] |

Visualization of Synthesis Workflow

The following diagram illustrates the logical flow of the improved TPPTS synthesis procedure with pH control.

References

- 1. TPPTS - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Hydrophilic Phosphorus Ligands and Their Application in Aqueous‐Phase Metal‐Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt | 63995-70-0 [chemicalbook.com]

- 4. scribd.com [scribd.com]

- 5. EP0133410A1 - Process for preparing tri(M-sulphophenyl)phosphine - Google Patents [patents.google.com]

- 6. ç¾åº¦æåº [word.baidu.com]

- 7. EP0158572A1 - Process for preparing tri(M-sulfophenyl)phosphine by hydrolysis and controlled dilution of the sulfonation mixture - Google Patents [patents.google.com]

Characterization of Water-Soluble Phosphine Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Water-soluble phosphine ligands are a cornerstone of modern organometallic chemistry and catalysis, enabling a myriad of synthetic transformations in aqueous media. Their application is particularly crucial in the pharmaceutical industry and for the development of sustainable chemical processes. This guide provides a comprehensive overview of the key characterization techniques, quantitative data for common ligands, and detailed experimental protocols relevant to researchers in these fields.

Introduction to Water-Soluble Phosphine Ligands

Water-soluble phosphines are organophosphorus compounds that possess hydrophilic functional groups, rendering them soluble in water. This property is typically achieved by introducing charged moieties such as sulfonates, carboxylates, or quaternary ammonium salts into the ligand structure. The most well-known example is tris(3-sulfophenyl)phosphine trisodium salt (TPPTS), a ligand that has found widespread industrial application.

The primary advantage of these ligands lies in their ability to facilitate catalysis in aqueous or biphasic systems. This approach simplifies catalyst-product separation, allows for catalyst recycling, and often leads to milder reaction conditions, aligning with the principles of green chemistry. The electronic and steric properties of these ligands can be fine-tuned by modifying their structure, which in turn influences the activity, selectivity, and stability of the corresponding metal catalysts.

Key Physicochemical Properties

The rational design and selection of water-soluble phosphine ligands for a specific application require a thorough understanding of their fundamental physicochemical properties. This section details the most important parameters used to characterize these ligands.

Acidity (pKa)

The acidity of the hydrophilic groups, particularly for sulfonated and carboxylated phosphines, is a critical parameter that influences the ligand's solubility and coordination behavior at different pH values. The pKa values of the acidic protons in these ligands determine their degree of ionization in aqueous solution. For phosphines containing phosphonic acid groups, two pKa values are relevant, with the first acidity typically ranging from 1.1 to 2.3 and the second from 5.3 to 7.2[1].

Steric Bulk (Cone Angle)

The steric bulk of a phosphine ligand is quantified by its cone angle (θ), which is a measure of the solid angle occupied by the ligand when coordinated to a metal center[2]. This parameter is crucial as it influences the coordination number of the metal, the stability of the complex, and the accessibility of the catalytic center to substrates[2][3]. Bulky phosphine ligands can promote the formation of highly active, low-coordinate metal species.

Water Solubility

The extent of a ligand's water solubility is a key determinant of its utility in aqueous-phase catalysis. Solubility is typically expressed in grams per liter (g/L) or moles per liter (mol/L). The solubility of sulfonated phosphines can vary significantly depending on the number and position of the sulfonate groups. For instance, the trisulfonated ligand TPPTS is highly soluble in water, with a reported solubility of 1100 g/L[4].

Catalytic Activity

The performance of a water-soluble phosphine ligand in a catalytic reaction is often evaluated by metrics such as turnover number (TON) and turnover frequency (TOF). TON represents the number of moles of product formed per mole of catalyst, indicating the catalyst's lifetime and overall efficiency. TOF is the turnover number per unit time, reflecting the catalyst's activity or speed. These parameters are highly dependent on the specific reaction, substrates, and conditions.

Quantitative Data for Common Water-Soluble Phosphine Ligands

The following table summarizes key quantitative data for a selection of commonly used water-soluble phosphine ligands to facilitate comparison and selection for specific applications.

| Ligand Name (Abbreviation) | Structure | pKa | Cone Angle (θ) [°] | Water Solubility (g/L) |

| Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS) | P(C₆H₄-m-SO₃Na)₃ | - | 165 | 1100 |

| Monosulfonated triphenylphosphine sodium salt (TPPMS) | Ph₂P(C₆H₄-m-SO₃Na) | - | 145 | 12-80 |

| 1,3,5-Triaza-7-phosphaadamantane (PTA) | 5.95 | 103 | 300 | |

| 2-(Dicyclohexylphosphino)ethyltrimethylammonium chloride | [Cy₂P(CH₂)₂NMe₃]Cl | - | - | - |

| Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl) | P(CH₂CH₂COOH)₃·HCl | ~3.0, 4.5, 6.0 | - | 310 |

Note: pKa and catalytic activity data can be highly dependent on the specific conditions under which they are measured. The cone angles provided are generally accepted values but can also vary depending on the method of determination.

Experimental Protocols for Characterization

This section provides detailed methodologies for the key experiments used in the characterization of water-soluble phosphine ligands and their metal complexes.

Synthesis and Purification of Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS)

This protocol is a widely used method for the laboratory-scale synthesis of TPPTS.

Materials:

-

Triphenylphosphine (TPP)

-

Oleum (20% SO₃)

-

Deionized water

-

Sodium hydroxide (NaOH)

-

Methanol

-

Acetone

-

Nitrogen or Argon gas

-

Standard Schlenk line equipment

Procedure:

-

Under an inert atmosphere, slowly add triphenylphosphine to oleum in a flask cooled in an ice bath. The reaction is highly exothermic.

-

Stir the mixture at room temperature for several hours until the sulfonation is complete.

-

Carefully quench the reaction mixture by slowly adding it to ice-cold deionized water under vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7.

-

Concentrate the resulting solution under reduced pressure.

-

Precipitate the crude TPPTS by adding methanol or acetone.

-

Collect the precipitate by filtration and wash with acetone.

-

Recrystallize the crude product from a water/methanol or water/acetone mixture to obtain pure TPPTS.

-

Dry the final product under vacuum.

³¹P NMR Spectroscopy for Purity and Structural Analysis

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing phosphine ligands due to the 100% natural abundance and spin-1/2 nucleus of the phosphorus-31 isotope.

Sample Preparation (for air-sensitive compounds):

-

In a glovebox or using Schlenk techniques, accurately weigh the phosphine ligand and a suitable internal standard (e.g., triphenyl phosphate) into an NMR tube.

-

Add the desired deuterated solvent (e.g., D₂O for water-soluble ligands) via a syringe.

-

Seal the NMR tube with a tight-fitting cap and wrap with Parafilm for extra security if it will be handled outside the inert atmosphere for a short period. For long-term storage or analysis, using a J. Young NMR tube is recommended.

Data Acquisition (Quantitative ³¹P NMR):

-

Spectrometer: A multinuclear NMR spectrometer.

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling.

-

Relaxation Delay (d1): To ensure full relaxation of the phosphorus nuclei for accurate quantification, a long relaxation delay is crucial. This should be at least 5 times the longest T₁ of the phosphorus nuclei in the sample. A value of 30-60 seconds is often sufficient.

-

Number of Scans (ns): Sufficient scans should be acquired to obtain a good signal-to-noise ratio.

-

Data Processing: Integrate the signals of the phosphine ligand and the internal standard. The purity of the ligand can be calculated based on the known concentration of the internal standard and the integral values.

Single-Crystal X-ray Diffraction for Structural Elucidation

Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of a crystalline phosphine ligand or its metal complex, revealing bond lengths, bond angles, and overall molecular geometry.

Crystal Growth:

-

Dissolve the purified compound in a suitable solvent or solvent mixture to create a saturated or near-saturated solution.

-

Slowly induce crystallization. Common methods include:

-

Slow Evaporation: Loosely cap the vial to allow the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: Place the vial containing the compound's solution inside a larger sealed container with a more volatile solvent in which the compound is less soluble.

-

Slow Cooling: Slowly cool a saturated solution.

-

Crystal Mounting (for air-sensitive crystals):

-

In a glovebox or under a stream of inert gas, select a suitable single crystal under a microscope.

-

Coat the crystal with a cryoprotectant oil (e.g., Paratone-N) to prevent decomposition upon exposure to air.

-

Mount the crystal on a cryoloop.

-

Rapidly transfer the mounted crystal to the diffractometer's cold stream (typically 100 K).

Data Collection and Structure Refinement:

-

The diffractometer collects a series of diffraction images as the crystal is rotated in the X-ray beam.

-

The collected data is processed to determine the unit cell dimensions and the intensities of the reflections.

-

The crystal structure is solved using specialized software (e.g., SHELX) and refined to obtain the final atomic coordinates and structural parameters.

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate important concepts related to water-soluble phosphine ligands.

Synthesis of Sulfonated Phosphine Ligands

Caption: A simplified workflow for the synthesis of TPPTS.

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Workflow for Ligand Characterization

Caption: A typical workflow for the characterization of a new water-soluble phosphine ligand.

Conclusion

The characterization of water-soluble phosphine ligands is a multifaceted process that combines synthetic chemistry with a suite of analytical techniques. A thorough understanding of their physicochemical properties, including pKa, cone angle, and solubility, is essential for their effective application in catalysis. The detailed experimental protocols and visual workflows provided in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the rational design and application of these important ligands in the pursuit of more efficient and sustainable chemical transformations.

References

An In-depth Technical Guide to Sodium 3,3',3''-Phosphinetriyltribenzenesulfonate (TPPTS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 3,3',3''-phosphinetriyltribenzenesulfonate, commonly known as TPPTS, is a water-soluble organophosphorus compound with significant industrial and academic relevance. Its unique property of high solubility in aqueous media, a feature not common to most phosphine ligands, has made it a cornerstone in the development of aqueous biphasic catalysis. This technical guide provides a comprehensive overview of the core properties of TPPTS, including its physicochemical characteristics, detailed synthesis protocols, and its prominent applications in catalysis. Particular attention is given to its role in the industrially significant Ruhrchemie/Rhône-Poulenc process for hydroformylation. While its primary applications are in chemical synthesis, this guide also explores available information on its biological interactions, providing a resource for professionals in drug development and related fields.

Chemical and Physical Properties

TPPTS is a white, microcrystalline solid that is highly soluble in water.[1] This high water solubility is its most distinguishing feature, enabling its use in aqueous reaction media. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | Trisodium 3,3′,3′′-phosphanetriyltribenzenesulfonate | [1] |

| Synonyms | TPPTS, Sodium triphenylphosphine trisulfonate, Tris(3-sulfophenyl)phosphine trisodium salt | [1][2] |

| CAS Number | 63995-70-0 | [2] |

| Molecular Formula | C₁₈H₁₂Na₃O₉PS₃ | [1] |

| Molecular Weight | 568.41 g/mol | [1] |

| Appearance | White microcrystalline solid | [1] |

| Solubility | Soluble in water | [1] |

| Melting Point | >300 °C | [3] |

Spectroscopic Properties

The structural integrity and purity of TPPTS are typically confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of TPPTS in D₂O typically exhibits complex multiplets in the aromatic region, corresponding to the protons on the sulfonated phenyl rings.[4]

-

³¹P NMR: The phosphorus-31 NMR spectrum of TPPTS in D₂O shows a characteristic signal for the phosphorus atom. The chemical shift provides information about the electronic environment of the phosphorus center.[4][5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of TPPTS displays characteristic absorption bands corresponding to its functional groups. Key expected vibrations include those for the P-C bonds of the phosphine, the S=O and S-O bonds of the sulfonate groups, and the aromatic C-H and C=C bonds of the phenyl rings.[6][7]

Experimental Protocols

Synthesis of this compound (TPPTS)

TPPTS is synthesized by the sulfonation of triphenylphosphine.[1] A general laboratory-scale protocol is described below, which includes measures to control the formation of the common byproduct, triphenylphosphine oxide.[8]

Materials:

-

Triphenylphosphine (TPP)

-

Oleum (fuming sulfuric acid)

-

Concentrated Sulfuric Acid

-

Sodium Hydroxide (NaOH)

-

Deaerated Acetone

-

Ice

Procedure:

-

In a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), carefully dissolve triphenylphosphine in oleum at a controlled temperature, typically below 25 °C. The phosphine protonates immediately upon dissolution.[1]

-

The reaction mixture is stirred for a set period (e.g., several days at room temperature followed by a period at a lower temperature) to allow for the sulfonation to occur at the meta-position of each phenyl ring.[8]

-

The reaction is quenched by carefully adding the mixture to ice.

-

The pH of the resulting solution is then carefully adjusted to approximately 3 by the slow addition of a sodium hydroxide solution. This step is crucial to prevent the formation of phosphine oxide.[8]

-

The volume of the solution is reduced, for example, by distillation under a nitrogen atmosphere.[8]

-

The TPPTS is precipitated by the addition of deaerated acetone.[8]

-

The precipitate is collected by filtration, washed with acetone, and dried under vacuum to yield TPPTS as a white solid.[8]

Diagram of TPPTS Synthesis Workflow:

Application in Catalysis: The Ruhrchemie/Rhône-Poulenc Process

One of the most significant industrial applications of TPPTS is as a ligand in the rhodium-catalyzed hydroformylation of propylene to produce butyraldehyde. This process, known as the Ruhrchemie/Rhône-Poulenc process, utilizes a biphasic system where the water-soluble catalyst is easily separated from the organic product phase.[1][9]

Reaction Scheme: Propylene + CO + H₂ → n-Butyraldehyde + iso-Butyraldehyde

Catalyst System: A rhodium precursor complexed with an excess of TPPTS ligand in an aqueous solution.

General Experimental Workflow:

-

Catalyst Preparation: The active catalyst is prepared in situ by dissolving a rhodium salt (e.g., rhodium acetate) and an excess of TPPTS in water.

-

Reaction: The aqueous catalyst solution is charged into a reactor along with the organic substrate (propylene) and synthesis gas (a mixture of CO and H₂). The reaction is carried out under pressure and at an elevated temperature with vigorous stirring to ensure good mixing of the two phases.

-

Phase Separation: After the reaction, the mixture is allowed to settle, leading to the separation of the aqueous catalyst phase and the organic product phase.

-

Product Isolation: The organic phase, containing the butyraldehyde products, is decanted.

-

Catalyst Recycling: The aqueous phase containing the rhodium-TPPTS catalyst is recycled back to the reactor for subsequent batches.[9]

Diagram of the Ruhrchemie/Rhône-Poulenc Process:

Palladium-Catalyzed Suzuki-Miyaura Coupling

TPPTS can also be employed as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions in aqueous media. This allows for the synthesis of biaryl compounds under environmentally benign conditions.[10]

General Reaction Scheme: Aryl Halide + Arylboronic Acid → Biaryl + Byproducts

Catalyst System: A palladium precursor (e.g., Pd(OAc)₂) with TPPTS as the ligand in an aqueous solvent system.

General Experimental Protocol:

-

Reaction Setup: In a reaction vessel, the aryl halide, arylboronic acid, a base (e.g., K₂CO₃), the palladium catalyst precursor, and the TPPTS ligand are combined in an aqueous solvent or a mixture of an organic solvent and water.

-

Reaction: The mixture is heated and stirred for a specified time until the reaction is complete, which can be monitored by techniques like TLC or GC.

-

Work-up: After cooling, the organic product is extracted from the aqueous phase using a suitable organic solvent. The organic layers are combined, washed, dried, and the solvent is evaporated to yield the crude product.

-

Purification: The crude product is then purified by a suitable method, such as column chromatography, to obtain the pure biaryl compound.

Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle:

Relevance to Drug Development

While TPPTS is predominantly utilized in the field of chemical synthesis and catalysis, the broader class of water-soluble phosphines and organophosphorus compounds has been explored for biological applications.[11][12]

Currently, there is limited direct research on the specific interactions of TPPTS with biological signaling pathways or its potential as a therapeutic agent. However, the unique properties of TPPTS, such as its high water solubility and ability to coordinate with metal ions, could present interesting avenues for future research in drug delivery or the design of metal-based therapeutics.

Studies on other triphenylphosphonium (TPP) derivatives have shown that the lipophilic cation can facilitate the accumulation of attached molecules within mitochondria, a target for some anticancer therapies. While TPPTS is a sulfonated and thus more hydrophilic version, the fundamental phosphonium scaffold is present. Research into the cytotoxicity of various TPP conjugates has been conducted, with some compounds showing promise in inducing apoptosis in cancer cells.[13][14] However, it is crucial to note that these studies are on different derivatives and do not directly implicate TPPTS in such activities.

The interaction of organophosphorus compounds with enzymes, particularly kinases and phosphatases which are key players in cell signaling, is an active area of research.[15][16][17] Dysregulation of these enzymes is implicated in numerous diseases. While no specific studies on the interaction of TPPTS with these enzymes have been found, its potential to coordinate with metal cofactors or interact with active sites due to its phosphine nature cannot be entirely ruled out and may warrant investigation.

Safety and Handling

TPPTS is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound (TPPTS) is a versatile and highly valuable water-soluble phosphine ligand. Its primary impact has been in the field of aqueous biphasic catalysis, most notably enabling the highly efficient and environmentally conscious Ruhrchemie/Rhône-Poulenc process for hydroformylation. Its utility extends to other important organic transformations such as Suzuki-Miyaura cross-coupling reactions. While its direct role in drug development is not yet established, the unique properties of TPPTS and the broader biological activities of related organophosphorus compounds suggest potential avenues for future exploration in medicinal chemistry and chemical biology. This guide provides a foundational understanding of the key properties and applications of TPPTS for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. University of Ottawa NMR Facility Blog: The Proton Decoupled 31P NMR Spectrum of Triphenyl Phosphate [u-of-o-nmr-facility.blogspot.com]

- 2. Trisodium 3,3',3''-phosphinetriyltris(benzene-1-sulphonate) | C18H12Na3O9PS3 | CID 6099338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Triphenylphosphine-3,3 ,3 -trisulfonic acid = 95.0 63995-70-0 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. assets.ascensusspecialties.com [assets.ascensusspecialties.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. From Tyrosine Kinases to Tyrosine Phosphatases: New Therapeutic Targets in Cancers and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Modulation of protein kinase signaling by protein phosphatases and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Therapeutic strategies for anchored kinases and phosphatases: exploiting short linear motifs and intrinsic disorder [frontiersin.org]

A Technical Guide to the Comparative Lewis Basicity of TPPTS and Triphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Lewis basicity of sodium triphenylphosphine-3,3',3''-trisulfonate (TPPTS) in comparison to its parent compound, triphenylphosphine (TPP). A thorough understanding of the electronic properties of these phosphine ligands is critical for their application in catalysis, coordination chemistry, and bioconjugation. This document synthesizes theoretical principles with available experimental data to offer a clear comparison.

Introduction to TPP and TPPTS

Triphenylphosphine (P(C₆H₅)₃, TPP) is a widely utilized phosphine ligand in organometallic chemistry and organic synthesis. Its moderate steric bulk and electron-donating properties make it a versatile ligand for a variety of metal catalysts.

TPPTS (P(C₆H₄SO₃Na)₃) is a sulfonated derivative of TPP, designed to impart water solubility to the phosphine and its corresponding metal complexes. This property is highly advantageous for applications in aqueous-phase catalysis, enabling facile catalyst recovery and recycling. The key structural difference is the presence of three sulfonate groups on the meta positions of the phenyl rings.

Theoretical Framework for Lewis Basicity in Phosphines

The Lewis basicity of a phosphine is a measure of its ability to donate its lone pair of electrons to a Lewis acid (e.g., a proton or a metal center). This property is fundamentally governed by the electron density on the phosphorus atom. Two primary experimental parameters are used to quantify the Lewis basicity of phosphines:

-

pKa of the Conjugate Acid (pKaH): This value refers to the acidity of the corresponding phosphonium ion (R₃PH⁺). A higher pKaH value indicates that the phosphonium ion is less acidic, and therefore, the parent phosphine is a stronger base.

-

Tolman Electronic Parameter (TEP): The TEP is an experimentally determined value derived from the A₁ C-O stretching frequency (ν(CO)) in the infrared (IR) spectrum of a [LNi(CO)₃] complex, where L is the phosphine ligand. A more strongly electron-donating phosphine increases the electron density on the nickel center, which in turn leads to increased π-backbonding into the CO anti-bonding orbitals. This weakens the C-O bond, resulting in a lower ν(CO) stretching frequency. Thus, a lower TEP value corresponds to a stronger Lewis base .

The Lewis basicity of an arylphosphine is significantly influenced by the electronic nature of the substituents on the aromatic rings. Electron-donating groups (EDGs) increase the electron density on the phosphorus atom, enhancing its Lewis basicity. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the phosphorus, thereby reducing its Lewis basicity.

Quantitative and Qualitative Comparison of Lewis Basicity

The sulfonate group (-SO₃⁻) is a strong electron-withdrawing group due to the high electronegativity of the oxygen and sulfur atoms. This is quantitatively supported by the Hammett constant for the meta-SO₃⁻ group, which has a positive value (σₘ = +0.05), indicating its electron-withdrawing nature through induction.

Therefore, the sulfonate groups in TPPTS inductively pull electron density away from the phenyl rings and, consequently, from the phosphorus atom. This reduction in electron density on the phosphorus lone pair makes TPPTS a significantly weaker Lewis base than triphenylphosphine. The uncited claim on Wikipedia that TPPTS is a stronger Lewis base is inconsistent with fundamental principles of electronic effects in organic chemistry.

The available quantitative data for triphenylphosphine is summarized below.

| Compound | pKa of Conjugate Acid (pKaH) | Tolman Electronic Parameter (TEP) (cm⁻¹) |

| Triphenylphosphine (TPP) | 2.73 (aqueous scale)[1] | 2068.7 |

| TPPTS | Not experimentally determined; predicted to be < 2.73 | Not experimentally determined; predicted to be > 2068.7 |

Experimental Protocols

Determination of Phosphine pKa by Potentiometric Titration

This protocol outlines a general method for determining the pKa of a water-insoluble phosphine's conjugate acid.

Materials:

-

Calibrated pH meter and electrode

-

Automatic titrator or manual burette (Class A)

-

Jacketed titration vessel with temperature control

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)

-

High-purity water and a suitable organic co-solvent (e.g., ethanol)

-

Inert gas (e.g., nitrogen or argon)

-

The phosphine sample

Procedure:

-

Sample Preparation: Accurately weigh a sample of the phosphine and dissolve it in a known volume of a water/co-solvent mixture (e.g., 80:20 ethanol:water). The concentration should be sufficient to give a clear titration curve, typically in the millimolar range.

-

Inert Atmosphere: Purge the solution with an inert gas for 15-20 minutes to remove dissolved carbon dioxide and oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution throughout the titration.

-

Titration with Acid: Titrate the phosphine solution with the standardized HCl solution. Add the titrant in small, known increments.

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Back-Titration with Base: After passing the equivalence point, titrate the resulting solution with the standardized NaOH solution. Again, add the titrant in small increments and record the pH after each addition.

-

Data Analysis:

-

Plot the pH versus the volume of titrant added for both titrations.

-

Determine the equivalence point(s) from the inflection point(s) of the titration curve (or by using the first or second derivative of the curve).

-

The pKaH is equal to the pH at the half-equivalence point of the titration of the phosphonium salt with the strong base.

-

Determination of Tolman Electronic Parameter (TEP)

This protocol describes the synthesis of the required nickel-carbonyl complex and its analysis by IR spectroscopy.

Materials:

-

Schlenk line or glovebox for inert atmosphere operations

-

IR spectrometer

-

Gas-tight IR cell

-

Tetracarbonylnickel(0), Ni(CO)₄ (EXTREMELY TOXIC, handle with extreme caution in a well-ventilated fume hood )

-

The phosphine ligand (L)

-

Anhydrous, degassed solvent (e.g., dichloromethane or hexane)

Procedure:

-

Synthesis of [LNi(CO)₃]:

-

In an inert atmosphere, dissolve a stoichiometric amount of the phosphine ligand (L) in the anhydrous solvent.

-

Carefully add one equivalent of Ni(CO)₄ to the phosphine solution. The reaction is typically rapid at room temperature and is accompanied by the evolution of one equivalent of carbon monoxide.

-

The reaction progress can be monitored by IR spectroscopy, observing the disappearance of the Ni(CO)₄ absorption and the appearance of new carbonyl stretching bands.

-

-

IR Spectroscopy:

-

Transfer the resulting [LNi(CO)₃] solution to a gas-tight IR cell under an inert atmosphere.

-

Record the IR spectrum in the carbonyl stretching region (typically 2150-1950 cm⁻¹).

-

Identify the frequency of the A₁ symmetric C-O stretching vibration. This is typically the highest intensity band in this region for C₃ᵥ symmetric complexes.

-

This frequency (in cm⁻¹) is the Tolman Electronic Parameter (TEP) for the phosphine ligand L.

-

Visualization of Electronic Effects

The following diagram illustrates the structural differences between TPP and TPPTS and the resulting electronic effect that leads to a lower Lewis basicity for TPPTS.

Caption: Structural and electronic comparison of TPP and TPPTS.

Conclusion

References

A Comprehensive Technical Guide to the Sulfonation of Triphenylphosphine for the Synthesis of TPPTS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of tris(3-sulfophenyl)phosphine trisodium salt (TPPTS), a crucial water-soluble ligand in catalysis, from triphenylphosphine (TPP). The document details the reaction mechanism, comprehensive experimental protocols, and quantitative data to facilitate a thorough understanding and replication of the synthesis.

The Core Mechanism: Electrophilic Aromatic Substitution

The conversion of triphenylphosphine to TPPTS is a classic example of an electrophilic aromatic substitution reaction. The process is predominantly carried out using oleum, a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄), as the sulfonating agent.[1]

A key feature of this reaction is the high selectivity for sulfonation at the meta-positions of the phenyl rings. This regioselectivity is attributed to the initial protonation of the phosphorus atom in the strongly acidic medium of oleum. The resulting phosphonium salt, [HP(C₆H₅)₃]⁺, possesses a positively charged phosphorus center that acts as a strong deactivating group and a meta-director for subsequent electrophilic attack by SO₃.[1]

The overall reaction can be summarized as follows:

HP(C₆H₅)₃⁺ + 3 SO₃ → [HP(C₆H₄SO₃H)₃]⁺[1]

Following the sulfonation, the acidic sulfonic acid groups are neutralized with a base, typically sodium hydroxide, to yield the trisodium salt of TPPTS.

A visual representation of the reaction mechanism is provided below:

Quantitative Analysis of the Sulfonation Reaction

The efficiency of TPPTS synthesis is highly dependent on the reaction conditions. Key parameters that influence the yield and purity of the final product include temperature, reaction time, and agitation speed. The formation of side products, such as mono- and di-sulfonated phosphines, as well as sulfonated phosphine oxides, is a significant challenge.

| Parameter | Condition | Observation | Reference |

| Temperature | 20 °C | Reduced rate of sulfonation, with 10% TPPDS remaining. | [2] |

| 22 °C | Optimized temperature for minimizing side products. | [2] | |

| 30 °C | Increased formation of triphenylphosphine oxide (TPPO) (12% vs. 4% at 22°C). | [2] | |

| Reaction Time | 12 hours | 55% TPPMS, 42% TPPDS, and initial formation of TPPTS observed. | [2] |

| 24 hours | 65% TPPDS. | [2] | |

| Yield | Optimized conditions | 90% pure TPPTS. | [2] |

| pH-controlled workup | 70% recrystallized yield. | [3] | |

| Workup pH | ~3 | Controlled phosphine oxide formation. | [3] |

| 5.5 - 6.5 | Optimized for successful synthesis of TPPTS-Na₃. | [4][5] |

TPPMS: Triphenylphosphine monosulfonate TPPDs: Triphenylphosphine disulfonate

Detailed Experimental Protocols

The following sections provide a comprehensive overview of the experimental procedures for the synthesis of TPPTS.

Materials and Reagents

-

Triphenylphosphine (TPP)

-

Fuming sulfuric acid (oleum)

-

Sodium hydroxide (NaOH)

-

Deaerated water

-

Deaerated acetone

-

Ice bath

-

Nitrogen gas supply

-

Three-neck round bottom flask

-

Stir bar

Synthesis Procedure

A generalized workflow for the synthesis of TPPTS is depicted below:

Step-by-Step Protocol:

-

Reaction Setup: A three-neck round bottom flask equipped with a mechanical stirrer and a nitrogen inlet is flushed with nitrogen gas.[3]

-

Sulfonation: Fuming sulfuric acid is added to the flask, and the temperature is maintained using a circulating bath. Triphenylphosphine is then added portion-wise to the oleum, ensuring the temperature remains controlled. The reaction mixture is stirred for a specified duration at the optimal temperature (e.g., 22 °C).[2]

-

Neutralization and Workup: After the reaction is complete, the mixture is carefully added to a larger reactor containing a stirred solution of sodium hydroxide in an ice bath to neutralize the excess acid. The pH of the solution is a critical parameter and should be carefully controlled to a range of approximately 3 to 6.5 to minimize the formation of triphenylphosphine oxide.[3][4][5]

-

Isolation and Purification: The volume of the neutralized solution is reduced by distillation under a nitrogen atmosphere. The TPPTS product is then precipitated by the addition of deaerated acetone. The resulting white microcrystalline solid is collected by filtration, washed with acetone, and dried under vacuum.[3]

Industrial Significance and Applications

The development of TPPTS was a significant advancement in the field of homogeneous catalysis, particularly for two-phase catalysis.[1] Its high water solubility allows for the catalyst to be retained in the aqueous phase, while the organic products can be easily separated. This simplifies catalyst recycling and makes industrial processes more economically and environmentally viable.

The most prominent industrial application of TPPTS is in the Ruhrchemie/Rhône-Poulenc process for the hydroformylation of propylene to produce butyraldehyde.[1] In this process, a rhodium complex of TPPTS is used as the water-soluble catalyst.[1][6] This process is a testament to the industrial importance of TPPTS and the underlying sulfonation chemistry. Other patented applications include the hydrocyanation of olefins and the telomerization of butadiene.[1]

References

Spectroscopic Profile of Sodium 3,3',3''-phosphinetriyltribenzenesulfonate (TPPTS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 3,3',3''-phosphinetriyltribenzenesulfonate, commonly known as TPPTS, is a water-soluble organophosphine ligand of significant interest in catalysis and coordination chemistry. Its aqueous solubility, imparted by the sulfonate groups, makes it a key component in biphasic catalytic systems, allowing for easy separation of the catalyst from organic products. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and the development of new applications. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data for TPPTS. Detailed experimental protocols for acquiring this data are also presented, along with a visualization of its application in a catalytic workflow.

Chemical Structure and Physical Properties

-

IUPAC Name: Trithis compound

-

Synonyms: TPPTS, Sodium triphenylphosphine trisulfonate, Tris(3-sulfophenyl)phosphine trisodium salt[1][2][3]

-

CAS Number: 63995-70-0[4]

-

Molecular Formula: C₁₈H₁₂Na₃O₉PS₃[4]

-

Molecular Weight: 568.42 g/mol [4]

-

Solubility: Soluble in water[2]

Spectroscopic Data

The following sections summarize the key spectroscopic data for TPPTS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of TPPTS in solution. Both ¹H and ³¹P NMR are particularly informative.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |

| ¹H | D₂O | 7.4 - 7.8[5][6] | Multiplet | Not reported | Aromatic protons |

| ³¹P | D₂O | ~ -5.0[5][6] | Singlet | Not applicable | P nucleus |

Note: Chemical shifts are referenced to an external standard, typically 85% H₃PO₄ for ³¹P NMR.[7]

Infrared (IR) Spectroscopy

The IR spectrum of TPPTS is characterized by absorption bands corresponding to its aromatic rings, phosphine group, and sulfonate moieties.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1600, ~1480, ~1440 | Medium to Strong | Aromatic C=C stretching vibrations |

| ~1200 - 1120 | Strong, Broad | Asymmetric SO₂ stretch of sulfonate (SO₃⁻) |

| ~1040 - 1010 | Strong, Broad | Symmetric SO₂ stretch of sulfonate (SO₃⁻) |

| ~1100 | Medium | P-Ar (Phosphorus-Aryl) stretch[8] |

| ~700 - 800 | Strong | Aromatic C-H out-of-plane bending |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (e.g., solid vs. solution) and intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

Table 3: Mass Spectrometric Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₈H₁₂Na₃O₉PS₃ |

| Molecular Weight | 568.42 |

| Exact Mass | 567.9074 g/mol [1] |

| Monoisotopic Mass | 567.9074 g/mol [1] |

Note: For the intact molecule, techniques like Electrospray Ionization (ESI) are suitable. The observed mass spectrum may show peaks corresponding to the loss of one or more sodium ions and the formation of adducts with solvent molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of TPPTS is dominated by absorptions due to the aromatic rings.

Table 4: UV-Visible Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Assignment |

| Water/Methanol | ~270-280[9] | Not reported | π → π* transitions of the aromatic rings |

Note: The UV-Vis spectrum of TPPTS is similar to that of other triphenylphosphine derivatives, with characteristic absorption bands in the ultraviolet region.[10]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of deuterium oxide (D₂O).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Solvent: D₂O

-

Temperature: 25 °C

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-10 ppm

³¹P NMR Acquisition:

-

Pulse Sequence: Single-pulse sequence with proton decoupling.

-

Solvent: D₂O

-

Temperature: 25 °C

-

Number of Scans: 128-512

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: A range appropriate for phosphines (e.g., -50 to 50 ppm).

-

Referencing: Use an external standard of 85% H₃PO₄ (δ = 0 ppm).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid TPPTS powder directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

Spectrum Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation:

-

Prepare a dilute solution of TPPTS (e.g., 10-100 µM) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile.

-

A small amount of a volatile acid (e.g., formic acid) may be added to aid in ionization, though ESI in negative ion mode might be more informative for this anionic compound.

Data Acquisition (Negative Ion Mode):

-

Ionization Mode: ESI⁻

-

Capillary Voltage: 2.5-3.5 kV

-

Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

-

Drying Gas (N₂): Temperature and flow rate optimized for desolvation.

-

Mass Range: m/z 100-1000

UV-Vis Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of TPPTS of known concentration in a suitable UV-transparent solvent (e.g., deionized water).

-

Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

-

Use a matched pair of quartz cuvettes (1 cm path length).

Spectrum Acquisition:

-

Fill one cuvette with the solvent to be used as a blank.

-

Fill the other cuvette with the TPPTS solution.

-

Place the cuvettes in the spectrophotometer.

-

Record the baseline with the solvent blank.

-

Acquire the absorption spectrum of the TPPTS solution over the desired wavelength range (e.g., 200-800 nm).

Application Workflow: Homogeneous Catalysis

TPPTS is extensively used as a ligand in aqueous-phase homogeneous catalysis, most notably in the hydroformylation of olefins. The following diagram illustrates a typical experimental workflow.

References

- 1. Trisodium 3,3',3''-phosphinetriyltris(benzene-1-sulphonate) | C18H12Na3O9PS3 | CID 6099338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TPPTS - Wikipedia [en.wikipedia.org]

- 3. This compound [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 8. "An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Ox" by Lynne L. Haas [openprairie.sdstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. Phosphine, triphenyl- [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols for Aqueous-Phase Suzuki Coupling Using TPPTS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt (TPPTS) as a water-soluble ligand in palladium-catalyzed aqueous-phase Suzuki-Miyaura cross-coupling reactions. This methodology offers a greener and often more efficient alternative to traditional organic solvent-based couplings, particularly for the synthesis of biaryl compounds, which are crucial scaffolds in many pharmaceutical agents.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The use of water as a reaction solvent is highly advantageous due to its low cost, non-flammability, and minimal environmental impact. The water-soluble phosphine ligand, TPPTS, in conjunction with a palladium precursor, forms a highly effective and recyclable catalytic system for these transformations in aqueous media. This system is particularly effective for the coupling of aryl and alkenyl iodides, as well as a wide range of aryl bromides, with various arylboronic acids.[1]

Catalytic System

The active catalyst is typically generated in situ from a palladium(II) precursor, such as palladium(II) acetate (Pd(OAc)₂), and an excess of the TPPTS ligand. The sulfonate groups of the TPPTS ligand render the palladium complex soluble in the aqueous phase, where the catalytic cycle takes place. This biphasic system allows for easy separation of the organic products from the aqueous catalyst phase, facilitating product purification and catalyst recycling.

Reaction Mechanism and Experimental Workflow

The catalytic cycle for the aqueous-phase Suzuki coupling with TPPTS follows the generally accepted mechanism for Suzuki-Miyaura reactions, involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle of Aqueous-Phase Suzuki Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The following diagram outlines the typical workflow for performing an aqueous-phase Suzuki coupling reaction using the Pd/TPPTS catalytic system.

Caption: General workflow for aqueous-phase Suzuki coupling with Pd/TPPTS.

Experimental Protocols

Protocol 4.1: In situ Preparation of the Pd(0)/TPPTS Catalyst

This protocol describes the preparation of the active palladium(0) catalyst from palladium(II) acetate and TPPTS.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt (TPPTS) (typically as a 30-35 wt% solution in water)

-

Degassed deionized water

-

Schlenk flask or similar reaction vessel

-

Argon or Nitrogen source

Procedure:

-

To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (1 mol%).

-

Add the appropriate amount of TPPTS solution (typically 3-4 molar equivalents relative to Pd).

-

Add degassed water to achieve the desired catalyst concentration.

-

Stir the mixture at 60 °C for 15-20 minutes. The solution should turn from a pale yellow to a deeper orange/brown, indicating the formation of the active Pd(0) species.

Protocol 4.2: General Procedure for Aqueous-Phase Suzuki Coupling

This protocol provides a general method for the coupling of aryl bromides with arylboronic acids.

Materials:

-

Aryl bromide (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Base (e.g., Diisopropylamine, Na₂CO₃, K₃PO₄) (2-3 equiv)

-

In situ prepared Pd(0)/TPPTS catalyst solution (see Protocol 4.1)

-

Degassed acetonitrile (or another suitable co-solvent)

-

Reaction vessel (e.g., Schlenk flask)

-

Standard work-up and purification supplies (e.g., separatory funnel, organic solvent, drying agent, silica gel for chromatography)

Procedure:

-

To the freshly prepared Pd(0)/TPPTS catalyst solution under an inert atmosphere, add a solution of the aryl bromide (1.0 equiv) and arylboronic acid (1.2 equiv) in degassed acetonitrile.

-

Add the base (e.g., diisopropylamine, 2.0 equiv).

-

Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir vigorously.

-

Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Separate the organic layer. The aqueous layer containing the catalyst can be retained for recycling.

-

Wash the organic layer with water and brine, then dry over a suitable drying agent (e.g., Na₂SO₄, MgSO₄).

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by an appropriate method, such as column chromatography on silica gel, if necessary.

Data Presentation: Scope of the Reaction

The Pd/TPPTS catalytic system is effective for a wide range of substrates. The following tables summarize the results for the coupling of various aryl bromides and arylboronic acids.

Table 1: Suzuki Coupling of Various Aryl Bromides with Phenylboronic Acid

| Entry | Aryl Bromide | Time (h) | Yield (%) |

| 1 | 4-Bromobenzaldehyde | 1 | 95 |

| 2 | 4-Bromoacetophenone | 1 | 98 |

| 3 | 4-Bromonitrobenzene | 0.5 | 99 |

| 4 | 4-Bromochlorobenzene | 3 | 90 |

| 5 | 1-Bromo-4-methoxybenzene | 8 | 85 |

| 6 | 2-Bromotoluene | 2 | 92 |

| 7 | 2-Bromophenol | 12 | 75 |

| 8 | 3-Bromopyridine | 8 | 88 |

| 9 | 2-Bromoaniline | 15 | 70 |

Reaction Conditions: Aryl bromide (1 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (1 mol%), TPPTS (3 mol%), diisopropylamine (2 equiv), H₂O/MeCN, 80 °C.

Table 2: Suzuki Coupling of 4-Bromotoluene with Various Arylboronic Acids

| Entry | Arylboronic Acid | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 2 | 92 |

| 2 | 4-Methoxyphenylboronic acid | 3 | 90 |

| 3 | 4-Formylphenylboronic acid | 1.5 | 94 |

| 4 | 3-Nitrophenylboronic acid | 1 | 96 |

| 5 | 2-Methylphenylboronic acid | 4 | 88 |

Reaction Conditions: 4-Bromotoluene (1 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (1 mol%), TPPTS (3 mol%), diisopropylamine (2 equiv), H₂O/MeCN, 80 °C.

Catalyst Recycling

A significant advantage of the aqueous-phase Pd/TPPTS system is the ability to recycle the catalyst. After product extraction, the aqueous phase containing the palladium catalyst can be reused in subsequent reactions.

Table 3: Catalyst Recycling in the Coupling of 4-Bromobenzaldehyde and Phenylboronic Acid

| Cycle | Time (h) | Conversion (%) |

| 1 | 1 | >99 |

| 2 | 2 | >99 |

| 3 | 4 | >99 |

| 4 | 8 | 85 |

Reaction Conditions: 4-Bromobenzaldehyde (1 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (5 mol%), TPPTS (20 mol%), diisopropylamine (2 equiv), H₂O/MeCN, 80 °C.

As shown in the table, the catalyst can be effectively recycled three times without a significant loss of activity, although reaction times may increase slightly.

Conclusion

The use of TPPTS as a ligand in palladium-catalyzed aqueous-phase Suzuki-Miyaura cross-coupling reactions provides an efficient, versatile, and environmentally conscious method for the synthesis of biaryl compounds. The simple experimental protocol, mild reaction conditions, broad substrate scope, and potential for catalyst recycling make this a valuable tool for researchers in academia and the pharmaceutical industry.

References

Application Notes & Protocols: Rh-TPPTS Catalyzed Hydroformylation

Audience: Researchers, scientists, and drug development professionals.

Introduction: The hydroformylation, or "oxo," process is a cornerstone of industrial chemistry, enabling the conversion of alkenes into valuable aldehydes. The use of a rhodium catalyst complexed with the water-soluble ligand, trisodium triphenylphosphine-3,3',3"-trisulfonate (TPPTS), represents a significant advancement in this field. This system is the foundation of the Ruhrchemie/Rhône-Poulenc process, a large-scale industrial application of aqueous biphasic catalysis.[1][2] The primary advantage of the Rh-TPPTS system is the facile separation of the water-soluble catalyst from the organic product phase, allowing for efficient catalyst recycling and minimizing contamination of the product with the expensive rhodium metal.[1][3] This protocol is particularly effective for the hydroformylation of short-chain olefins but can be adapted for higher, less water-soluble alkenes through the use of co-solvents or phase-transfer agents.[1][4]

Experimental Protocols

In-Situ Catalyst Preparation

The active catalyst, typically HRh(CO)(TPPTS)₃, is prepared in-situ from a rhodium precursor and an excess of the TPPTS ligand.

Materials:

-

Rhodium precursor (e.g., Rh(acac)(CO)₂, [Rh(COD)Cl]₂)

-

Trisodium triphenylphosphine-3,3',3"-trisulfonate (TPPTS)

-

Degassed, deionized water

-

Schlenk flask or glovebox

-

Magnetic stirrer

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of the rhodium precursor to a Schlenk flask.

-

Add the TPPTS ligand. A TPPTS-to-Rhodium molar ratio of 10:1 to 20:1 is commonly used to ensure catalyst stability and selectivity.[1]

-

Add the required volume of degassed, deionized water to achieve the target catalyst concentration.

-

Stir the mixture at room temperature until all solids are dissolved, resulting in a clear, yellow aqueous solution. This solution constitutes the catalyst phase.

Biphasic Hydroformylation of a Model Alkene (e.g., 1-Hexene)

This protocol describes a typical batch reaction in a high-pressure autoclave.

Materials and Equipment:

-

High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

-

Prepared aqueous catalyst solution (from Protocol 1).

-

Alkene substrate (e.g., 1-hexene).

-

Organic solvent (e.g., toluene), if required.[1]

-

Synthesis gas (Syngas, a 1:1 mixture of H₂ and CO).

-

Gas chromatograph (GC) for analysis.

Procedure:

-

Reactor Charging:

-

Charge the autoclave with the aqueous catalyst solution prepared in Protocol 1.

-

Add the organic phase, consisting of the alkene substrate (e.g., 1-hexene). The volume ratio of aqueous to organic phase can vary, with 1:1 being a common starting point.

-

-

System Purge:

-

Seal the autoclave.

-

Purge the reactor several times with syngas (H₂/CO) to remove all air.

-

-

Pressurization and Heating:

-

Reaction:

-

Maintain the pressure by feeding syngas as it is consumed.

-

The reaction is typically run for a specified time (e.g., 1-4 hours). The progress can be monitored by taking samples (if the reactor is equipped for it) and analyzing them by GC.

-

-

Cooling and Depressurization:

-

After the reaction period, stop heating and allow the reactor to cool to room temperature.

-

Carefully vent the excess syngas in a fume hood.

-

-

Product Separation and Analysis:

-

Transfer the reaction mixture to a separatory funnel. The two phases—the upper organic product layer and the lower aqueous catalyst layer—will separate upon standing.

-

Separate the two layers. The aqueous layer containing the catalyst can be recycled for subsequent runs.[1][6]

-

Analyze the organic layer by Gas Chromatography (GC) to determine the conversion of the alkene and the selectivity towards linear (n) and branched (iso) aldehyde products.

-

Data Presentation

The performance of the Rh-TPPTS catalyzed hydroformylation is highly dependent on reaction conditions. The following tables summarize typical data.

| Table 1: Influence of Reaction Conditions on 1-Hexene Hydroformylation | ||||

| Parameter | Value Range | Effect on Conversion | Effect on n/iso Ratio | Reference |